molecular formula C12H14N4O B14905271 n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)butyramide

n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)butyramide

Cat. No.: B14905271
M. Wt: 230.27 g/mol
InChI Key: PBDPYGOCJNQMFU-UHFFFAOYSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for Research Use Only. It features the 1,2,4-triazole pharmacophore, a privileged scaffold in drug discovery known for its versatile biological activities . This heterocyclic system is a key structural component in several marketed therapeutic agents, including anticonvulsants and anxiolytics like estazolam and alprazolam, which act on the central nervous system . Recent scientific investigations into structurally similar N-(4-(1H-1,2,4-triazol-1-yl)phenyl)amide derivatives have demonstrated potent anticonvulsant activity in established animal models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The primary research value of this class of compounds is linked to their interaction with the GABAergic system. Studies suggest that active analogues function by binding to the benzodiazepine site of the GABAA receptor, which can lead to an increase in inhibitory neurotransmitter GABA content in the brain, thereby exerting anticonvulsant and anxiolytic effects . Furthermore, molecular docking studies on related compounds predict favorable interactions with key amino acids in the receptor's binding site, providing a rational basis for their mechanism of action and offering a promising starting point for the development of novel neuroactive therapeutic agents . Researchers can leverage this compound as a valuable reference standard or as a chemical intermediate for synthesizing new derivatives to explore structure-activity relationships and further elucidate biological pathways.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-[2-(1,2,4-triazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C12H14N4O/c1-2-5-12(17)15-10-6-3-4-7-11(10)16-9-13-8-14-16/h3-4,6-9H,2,5H2,1H3,(H,15,17)

InChI Key

PBDPYGOCJNQMFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or triazole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl or triazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its anticancer, antibacterial, and antifungal properties. Researchers have explored its ability to inhibit the growth of cancer cells and pathogenic microorganisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated as a candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Complex Triazole-Dioxolane Mixture (PF 43(1))

A pharmacopeial mixture described in PF 43(1) contains two stereoisomers of a triazole-dioxolane derivative with dichlorophenyl and piperazine substituents . Key differences include:

  • Core Structure : The pharmacopeial compound features a 1,3-dioxolane ring fused to a triazole, unlike the simpler phenyl-triazole backbone of this compound.

Itraconazole (USP Reference Standard)

Itraconazole, a clinically used antifungal agent, shares the 1,2,4-triazole moiety but differs significantly in structure:

  • Backbone : Itraconazole incorporates a sec-butyl side chain and a dioxolane ring linked to a dichlorophenyl group, contributing to its broad-spectrum antifungal activity.
  • Functionality : The absence of a butyramide group and the inclusion of a dioxiane ring in itraconazole enhance its membrane permeability and cytochrome P450 inhibition properties, which are critical for its pharmacokinetic profile.

Comparative Analysis Table

Compound Key Structural Features Functional Groups Stability/Storage
This compound Phenyl-triazole backbone with butyramide substituent Triazole, amide, aromatic Not specified in evidence
PF 43(1) Mixture Triazole-dioxolane core with dichlorophenyl and piperazine groups Triazole, dioxolane, dichlorophenyl, piperazine Light-resistant containers, controlled room temp
Itraconazole Triazole-dioxolane backbone with sec-butyl and dichlorophenyl groups Triazole, dioxolane, sec-butyl, dichlorophenyl Standard pharmacopeial storage conditions

Research Implications

  • Synthetic Flexibility : this compound’s simpler structure allows for easier derivatization compared to the PF 43(1) mixture, making it a candidate for structure-activity relationship (SAR) studies .
  • However, the lack of complex substituents (e.g., dichlorophenyl) may limit its potency compared to clinical triazoles.

Biological Activity

n-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide (CAS 1210986-38-1) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring that is known for its diverse biological activity. The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC12H14N4O
Molecular Weight230.26 g/mol
CAS Number1210986-38-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to inhibit specific enzymes and receptors, which can lead to a range of pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may also interact with neurotransmitter receptors, influencing neurochemical signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antifungal Activity: Similar to other triazole derivatives, this compound may possess antifungal properties by inhibiting fungal cytochrome P450 enzymes.
  • Antioxidant Properties: Preliminary studies suggest it could have antioxidant effects that mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antifungal Activity

A study investigated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against common fungal pathogens.

Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties showed that the compound could reduce neuronal cell death in models of oxidative stress. This was attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines. Results demonstrated that this compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntifungalSignificant inhibition
AntioxidantReduced oxidative stress
CytotoxicitySelective against cancer

Q & A

Q. What are the standard synthetic protocols for synthesizing N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide and its intermediates?

Synthesis typically involves coupling reactions between triazole-containing aromatic amines and butyramide precursors. Key steps include:

  • Intermediate preparation : 4-(1H-1,2,4-Triazol-1-yl)aniline (CAS 6523-49-5) is a common intermediate, synthesized via nucleophilic substitution of halogenated anilines with 1,2,4-triazole under basic conditions .
  • Amide bond formation : Reacting intermediates like 2-(1H-1,2,4-triazol-1-yl)phenylamine with butyryl chloride in the presence of a coupling agent (e.g., DCC or EDC) .
  • Purification : Crystallization from ethanol or methanol is widely used to isolate the final compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Identifies proton environments (e.g., triazole protons at δ 8.2–8.8 ppm, aromatic protons at δ 7.0–7.5 ppm) and carbon backbone .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z calculated vs. observed) .
  • FT-IR : Validates amide C=O stretching (~1650–1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. What are the common biological targets of 1,2,4-triazole-containing compounds like this derivative?

Triazole derivatives often target enzymes involved in sterol biosynthesis (e.g., lanosterol 14α-demethylase in fungi) or modulate allosteric sites in proteins (e.g., metabotropic glutamate receptors) . Their antifungal and antiproliferative activities are well-documented .

Advanced Research Questions

Q. How do structural modifications on the triazole ring influence antifungal efficacy?

  • Substituent position : 1,2,4-Triazole derivatives with electron-withdrawing groups (e.g., -CF₃) at the 3-position show enhanced binding to fungal CYP51 enzymes, reducing IC₅₀ values by 30–50% compared to unsubstituted analogs .
  • Hybrid scaffolds : Conjugation with thiazolidinones (e.g., 5-benzylidene-thiazolidinone) improves membrane permeability, as shown in Candida albicans MIC assays (MIC = 2–8 µg/mL vs. 16–32 µg/mL for parent compounds) .

Q. What are the challenges in achieving enantiomeric purity in chiral triazole derivatives?

  • Racemization risk : Basic conditions during synthesis (e.g., KOH in refluxing ethanol) can lead to epimerization of chiral centers adjacent to the triazole ring .
  • Resolution methods : Chiral HPLC with cellulose-based columns or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) are effective but require optimization for each derivative .

Q. How can in silico docking studies guide the optimization of triazole derivatives for target binding?

  • Docking protocols : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to lanosterol 14α-demethylase. For example, nitro groups at the triazole 3-position increase hydrogen bonding with heme iron, improving binding affinity by ~2 kcal/mol .
  • Allosteric modulation : Derivatives like VU6010608 (an mGlu7 NAM) show that N-aryl substitutions enhance interactions with hydrophobic pockets in allosteric sites .

Q. What analytical methods are recommended for stability testing of triazole-based compounds?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC-UV/LC-MS to track degradation products (e.g., triazole ring oxidation to triazolinones) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor purity shifts using validated HPLC methods (RSD < 2%) .

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